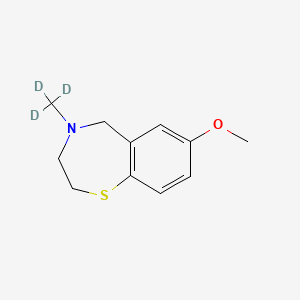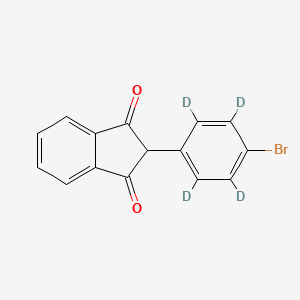
Hydroxy Celecoxib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Celecoxib-d4 is a labeled derivative of Hydroxy Celecoxib . It is a biochemical for proteomics research . The molecular formula of Hydroxy Celecoxib-d4 is C17H10D4F3N3O3S .
Synthesis Analysis
The synthesis of Celecoxib, the parent compound of Hydroxy Celecoxib-d4, involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride . The synthesis of deuterium-labeled celecoxib and its major metabolites involves amination, hydrosis, diazotization, reduction, and cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Celecoxib, the parent compound of Hydroxy Celecoxib-d4, include a Claisen condensation and a cyclo-condensation reaction .Mechanism of Action
Safety and Hazards
Hydroxy Celecoxib-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
Future Directions
properties
CAS RN |
1276524-56-1 |
|---|---|
Product Name |
Hydroxy Celecoxib-d4 |
Molecular Formula |
C17H14F3N3O3S |
Molecular Weight |
401.397 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChI Key |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
synonyms |
4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




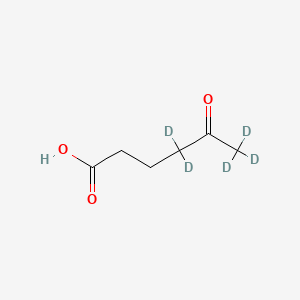
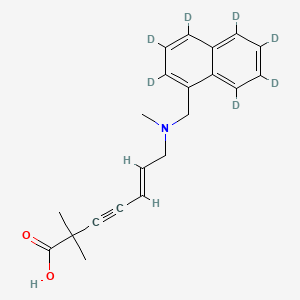
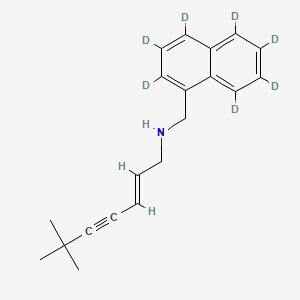


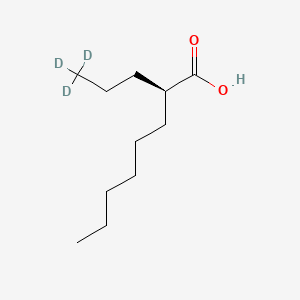


![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
